molecular formula C13H10Cl2O2 B1309874 Dichlorodiphenoxymethane CAS No. 4885-03-4

Dichlorodiphenoxymethane

Cat. No.: B1309874
CAS No.: 4885-03-4
M. Wt: 269.12 g/mol
InChI Key: TVIUSKXXXZSVJU-UHFFFAOYSA-N
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Description

It is a mixed derivative of orthocarbonic acid and is characterized by its two phenoxy groups attached to a central carbon atom, which is also bonded to two chlorine atoms . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Biochemical Analysis

Biochemical Properties

Dichlorodiphenoxymethane plays a significant role in biochemical reactions, particularly in the cyclocondensation of aminophenols and amines. It is also used in the preparation of LIM-Kinase 2 inhibitors for the treatment of ocular hypertension . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, this compound acts as a reactant in the synthesis of complex organic molecules, where it interacts with aminophenols and amines to form cyclized products . These interactions are crucial for the development of therapeutic agents and other biochemical applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity . Additionally, this compound can induce oxidative stress and inflammation, leading to alterations in cell signaling pathways such as the NF-κB pathway . These effects highlight the importance of handling the compound with caution in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s reactivity with aminophenols and amines suggests that it may form covalent bonds with these molecules, leading to the formation of stable products . This binding interaction is essential for its role in organic synthesis and the preparation of therapeutic agents. Additionally, this compound may inhibit or activate specific enzymes involved in cellular processes, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability of this compound, leading to variations in its biochemical activity . Over time, the compound may degrade, resulting in reduced efficacy and potential alterations in cellular responses. These temporal effects underscore the importance of maintaining optimal storage conditions for this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as the inhibition of specific enzymes involved in disease pathways . At higher doses, this compound can cause toxic or adverse effects, including severe skin burns and eye damage . These threshold effects highlight the need for careful dosage optimization in experimental studies to minimize potential risks and maximize therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in the cyclocondensation of aminophenols and amines suggests its involvement in metabolic pathways related to organic synthesis . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its overall efficacy and function . Understanding these transport mechanisms is vital for optimizing the compound’s use in laboratory and therapeutic settings.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.

Preparation Methods

Dichlorodiphenoxymethane can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with phenol in the presence of a base. The reaction proceeds as follows:

COCl2+2C6H5OH(C6H5O)2CCl2+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_2\text{CCl}_2 + 2 \text{HCl} COCl2​+2C6​H5​OH→(C6​H5​O)2​CCl2​+2HCl

In this reaction, phosgene reacts with phenol to form this compound and hydrochloric acid as a byproduct . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Dichlorodiphenoxymethane undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, lithium aluminum hydride (for reduction), and various bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Dichlorodiphenoxymethane has several applications in scientific research:

Comparison with Similar Compounds

Dichlorodiphenoxymethane can be compared with other similar compounds, such as:

    Diphenoxymethane: Lacks the chlorine atoms and is less reactive in substitution reactions.

    Dichloromethyl methyl ether: Contains a methyl group instead of phenoxy groups, leading to different reactivity and applications.

    Phosgene: A simpler compound with only two chlorine atoms and no phenoxy groups, used primarily as a reagent in organic synthesis.

This compound is unique due to its combination of phenoxy and chlorine groups, making it versatile in various chemical reactions and applications .

Properties

IUPAC Name

[dichloro(phenoxy)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-13(15,16-11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIUSKXXXZSVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408505
Record name Dichlorodiphenoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4885-03-4
Record name Dichlorodiphenoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiphenoxymethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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